molecular formula C7H4BrNOS B2521273 6-Bromothieno[3,2-b]pyridin-7-ol CAS No. 875340-62-8

6-Bromothieno[3,2-b]pyridin-7-ol

Cat. No.: B2521273
CAS No.: 875340-62-8
M. Wt: 230.08
InChI Key: VILZHAAMUURYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromothieno[3,2-b]pyridin-7-ol is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

6-Bromothieno[3,2-b]pyridin-7-ol has been utilized as a significant building block in drug discovery research. It is a product of regioselective bromination of thieno[2,3-b]pyridine, which demonstrates its potential as a versatile component in the synthesis of various compounds. This method has been shown to proceed with selectivity and yields suitable for practical applications in pharmaceutical development (Lucas et al., 2015).

Antitumor Activities

Research has shown the effectiveness of derivatives of this compound in antitumor activities. These compounds, synthesized through palladium-catalyzed C-N Buchwald-Hartwig coupling, exhibited significant antitumoral activities against human tumor cell lines including breast adenocarcinoma, melanoma, and non-small cell lung cancer. Notably, specific derivatives like benzothiazole and indole were highlighted for their promising results (Queiroz et al., 2010).

Fluorescence Behavior in Thienopyridine Derivatives

This compound has also been incorporated in the study of fluorescence behavior in thienopyridine derivatives. These studies are essential in understanding the photophysical properties of these compounds, which can be leveraged in various scientific and technological applications. The research focused on the impact of donor-acceptor substituent on the absorption emission properties and fluorescent quantum yield (Toche & Chavan, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

6-bromo-4H-thieno[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILZHAAMUURYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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